molecular formula C6H8ClIO B6218260 4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2751615-97-9

4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6218260
CAS No.: 2751615-97-9
M. Wt: 258.5
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Description

4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique structural motif. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and strained ring system. The presence of both chlorine and iodine atoms in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. One common method is the photochemical cycloaddition of dioxenone with alkenes . This reaction is carried out under UV light, which facilitates the formation of the bicyclic structure. The reaction conditions often include the use of a photoredox catalyst and specific solvents to optimize the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced photochemical reactors allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaI can lead to the formation of 4-iodo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane .

Scientific Research Applications

4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with various molecular targets. The presence of halogen atoms allows it to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The strained ring system also contributes to its unique reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns. Its rigid and strained ring system also sets it apart from other bicyclic compounds, making it a valuable intermediate in various chemical transformations .

Properties

CAS No.

2751615-97-9

Molecular Formula

C6H8ClIO

Molecular Weight

258.5

Purity

95

Origin of Product

United States

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